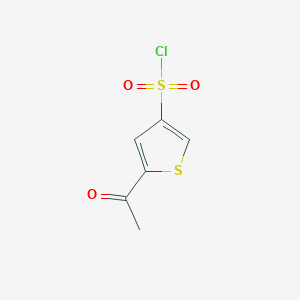
5-Acetylthiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylthiophene. One common method is the reaction of 5-acetylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetylthiophene-3-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 5-acetylthiophene.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products include 5-acetylthiophene-3-sulfonic acid.
Reduction: Products include 5-(1-hydroxyethyl)thiophene-3-sulfonyl chloride.
Aplicaciones Científicas De Investigación
5-Acetylthiophene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of thiophene-based polymers and materials with electronic and optoelectronic properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The acetyl group can also participate in various chemical reactions, further expanding the compound’s utility.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
5-Bromo-2-acetylthiophene: Contains a bromine atom instead of a sulfonyl chloride group.
5-Acetylthiophene-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
5-Acetylthiophene-3-sulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The position of the sulfonyl chloride group at the 3-position also influences the compound’s reactivity and properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H5ClO3S2 |
|---|---|
Peso molecular |
224.7 g/mol |
Nombre IUPAC |
5-acetylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S2/c1-4(8)6-2-5(3-11-6)12(7,9)10/h2-3H,1H3 |
Clave InChI |
APONHPQHPLQQGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CS1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
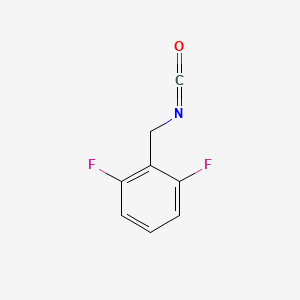
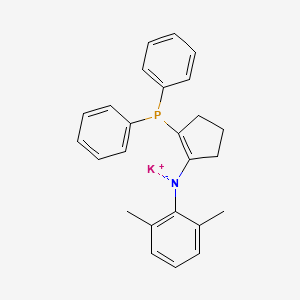
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
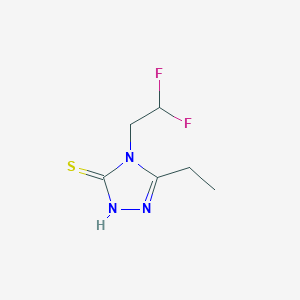
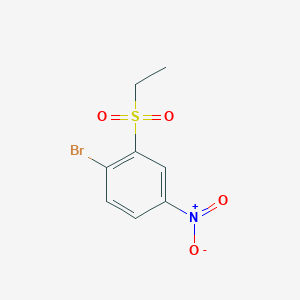
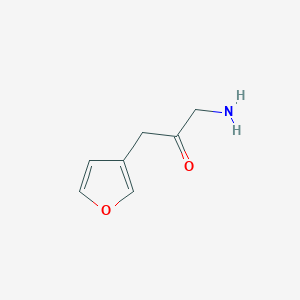

![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)

